molecular formula C14H25NO2 B1462286 3-Cyclopentyl-1-[3-(hydroxymethyl)piperidin-1-yl]propan-1-one CAS No. 1155906-37-8

3-Cyclopentyl-1-[3-(hydroxymethyl)piperidin-1-yl]propan-1-one

Cat. No. B1462286
CAS RN: 1155906-37-8
M. Wt: 239.35 g/mol
InChI Key: LBIOFTSLSKTKGW-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-[3-(hydroxymethyl)piperidin-1-yl]propan-1-one (3-CPHP) is a synthetic compound that has gained a great deal of attention in recent years due to its potential applications in the fields of medicine and biotechnology. It is a cyclic compound composed of three cyclopentyl rings and one hydroxymethyl piperidin-1-yl group. 3-CPHP is a versatile compound with a wide range of biological and medicinal properties, which makes it an attractive target for research and development.

Scientific Research Applications

Synthesis and Medicinal Chemistry

3-Cyclopentyl-1-[3-(hydroxymethyl)piperidin-1-yl]propan-1-one is a compound that plays a crucial role in medicinal chemistry due to its structural significance in various pharmacologically active compounds. It is involved in the synthesis of a wide range of derivatives with potential therapeutic applications. For instance, it serves as a key intermediate in the creation of 1-substituted piperidines, which include a variety of pharmacological agents such as trihexyphenidyl, biperiden, and raloxifene, highlighting its versatility in drug design and synthesis (R. Vardanyan, 2018).

NMR Characteristics and Conformational Analysis

The compound's structural analysis is critical in understanding its chemical behavior and interaction with biological targets. NMR spectroscopy has been utilized to determine the 1H and 13C NMR spectral assignments of derivatives of this compound, facilitating conformational analysis and molecular modeling. Such studies are essential for the development of new drugs, as they provide insights into the compound's three-dimensional structure and potential binding modes with biological receptors (Zheng Jin-hong, 2011).

Crystal and Molecular Structures

The investigation of crystal and molecular structures of derivatives of this compound, such as threo-ifenprodil, provides valuable information on their conformation and intermolecular interactions. X-ray crystallography studies reveal the compounds' crystalline forms, which can influence their pharmacokinetic and pharmacodynamic properties. Understanding these properties is crucial for the optimization of drug formulations and the prediction of their behavior in biological systems (M. Kubicki & P. W. Codding, 2003).

Enantioselective Synthesis

The enantioselective synthesis of compounds related to this compound is critical for the development of chiral drugs, which can have significantly different biological activities depending on their stereochemistry. Techniques such as enzymatic esterification have been employed to obtain enantiomerically enriched compounds, which are then used to synthesize muscarinic antagonists with potential therapeutic applications. This approach underscores the importance of stereochemistry in drug efficacy and safety (R. Tacke & T. Heinrich, 2002).

properties

IUPAC Name

3-cyclopentyl-1-[3-(hydroxymethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2/c16-11-13-6-3-9-15(10-13)14(17)8-7-12-4-1-2-5-12/h12-13,16H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIOFTSLSKTKGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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